(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. This compound features a 4-hydroxyphenyl moiety and a trifluoroacetyl group, which contribute to its unique chemical properties and potential biological activities. It is important in the context of developing novel antimicrobial agents, particularly against multidrug-resistant pathogens.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, where it is cataloged under specific CAS numbers and molecular formulas. The molecular formula for (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is C11H10F3NO4, with a molecular weight of approximately 275.20 g/mol .
This compound is classified as an amino acid derivative due to its structural features that include an amino group and a carboxylic acid component. The presence of the trifluoroacetyl group further categorizes it as a fluorinated organic compound, which often exhibits enhanced biological activity compared to non-fluorinated analogs.
The synthesis of (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves several steps:
The reaction conditions typically include controlled temperature and solvent systems that favor the formation of the desired product while minimizing side reactions. The use of trifluoroacetic anhydride requires careful handling due to its reactive nature.
The molecular structure of (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can be represented as follows:
The compound exhibits distinct spectral characteristics in NMR and IR spectroscopy due to its functional groups. For example, the presence of the hydroxyl group will show a broad peak in the IR spectrum around 3200-3600 cm^-1, while the carbonyl from the trifluoroacetyl will appear around 1700 cm^-1.
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can participate in various chemical reactions:
These reactions are typically facilitated by catalysts or specific reagents that enhance reactivity and selectivity. For example, using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can promote amide bond formation efficiently.
The mechanism of action for (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid primarily involves its interaction with microbial targets:
Studies have shown that derivatives containing similar structures can inhibit growth in various pathogens such as methicillin-resistant Staphylococcus aureus and drug-resistant Candida species, highlighting their potential as therapeutic agents .
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has potential applications in:
The investigation of aromatic amino acid derivatives as antimicrobial agents represents a significant trajectory in medicinal chemistry, driven by the urgent need to combat drug-resistant pathogens. Early research focused on natural amino acid scaffolds due to their inherent biocompatibility and role in fundamental biological processes. Unnatural amino acids—particularly those incorporating aromatic systems—emerged as promising platforms for synthetic modification, enabling access to chemically diverse libraries with enhanced target specificity. The strategic incorporation of phenolic moieties, exemplified by the 4-hydroxyphenyl group, marked a pivotal advancement given its prevalence in bioactive natural products and pharmaceuticals. This approach leveraged amino acids' dual role as metabolic intermediates and structural mimics of essential microbial biosynthesis precursors, thereby disrupting critical pathways like peptidoglycan assembly in bacterial cell walls [1] [3].
Over the past decade, synthetic methodologies have evolved to generate sophisticated derivatives through N-functionalization, side-chain elongation, and heterocyclic hybridization. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold exemplifies this progression, where systematic derivatization has yielded compounds with expanded spectra against recalcitrant pathogens. This scaffold’s synthetic versatility enables the installation of hydrazide, hydrazone, and heterocyclic appendages, collectively enhancing antimicrobial potency through multi-target mechanisms. Such innovations address limitations of conventional antibiotics by circumventing established resistance pathways, positioning amino acid hybrids as next-generation chemotherapeutic agents [1].
The 4-hydroxyphenyl moiety confers distinct pharmacological advantages critical to antimicrobial efficacy. Its phenolic hydroxyl group facilitates:
Concurrently, the trifluoroacetyl group—integrated as an N-protecting/activating element in (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid—introduines three synergistic properties:
Table 1: Antimicrobial Activity of Select 4-Hydroxyphenyl Amino Acid Derivatives
Derivative Structure | Key Structural Features | MIC Range Against ESKAPE Pathogens (µg/mL) | MIC Range Against Candida spp. (µg/mL) |
---|---|---|---|
Hydrazide 3 | Unsubstituted hydrazide | >64 | >64 |
Hydrazones 14–16 | Heterocyclic hydrazones | 0.5–8 (VRE); 1–8 (MRSA); 8–64 (Gram-negative) | 8–64 (incl. C. auris) |
(2S)-3-(4-Hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid | Trifluoroacetylated α-amino acid | Not reported - analogous enhancement expected | Not reported - analogous enhancement expected |
The structure-activity relationship (SAR) of these motifs is exemplified by hydrazone derivatives 14–16, where heterocyclic substituents (e.g., pyridyl, thiazolyl) synergize with the 4-hydroxyphenyl core to achieve minimum inhibitory concentrations (MICs) of 0.5–2 µg/mL against vancomycin-resistant Enterococcus faecalis and 1–8 µg/mL against methicillin-resistant Staphylococcus aureus. This represents a 128-fold potency enhancement over non-heterocyclic analogues, underscoring the pharmacophoric necessity of both the phenolic and electron-deficient heterocyclic components [1] [3].
The World Health Organization’s priority pathogens list underscores the therapeutic urgency surrounding ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These pathogens exhibit genetically encoded resistance to first-line antibiotics through:
Concurrently, azole-resistant fungi—particularly Candida auris—pose escalating threats due to:
Table 2: Resistance Profiles of Target Pathogens and Compound Vulnerabilities
Pathogen Group | Representative Resistant Species | Key Resistance Mechanisms | Vulnerability to 4-Hydroxyphenyl Derivatives |
---|---|---|---|
Gram-positive ESKAPE | Methicillin-resistant Staphylococcus aureus (MRSA) | Altered penicillin-binding protein (PBP2a) | High (MIC 1–8 µg/mL for hydrazones 14–16) |
Vancomycin-resistant Enterococcus faecalis (VRE) | vanA-mediated peptidoglycan remodeling | Exceptional (MIC 0.5–2 µg/mL) | |
Gram-negative ESKAPE | Pseudomonas aeruginosa | MexAB-OprM efflux; AmpC β-lactamases | Moderate (MIC 8–64 µg/mL) |
Drug-resistant fungi | Candida auris | ERG11 mutations; biofilm formation | High (MIC 0.5–64 µg/mL across derivatives) |
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold overcomes these resistance determinants through non-canonical mechanisms, including:
Derivatives like hydrazones 14–16 exhibit retained potency against Candida auris (MIC 8–64 µg/mL) and vancomycin-resistant Enterococcus (MIC 0.5–2 µg/mL), validating the pharmacophore’s resilience to canonical resistance pathways. This positions (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid as a strategic evolution, leveraging fluorine’s bioisosteric effects to further penetrate dual-membrane Gram-negative pathogens [1] [3] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1